
1-(1H-indol-4-yl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-4-yl)piperazine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring fused with a piperazine moiety, making it a versatile scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-4-yl)piperazine hydrochloride typically involves the reaction of indole derivatives with piperazine under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further reacted with piperazine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1H-indol-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . The indole moiety may also contribute to its biological activity by interacting with various receptors and enzymes.
Comparison with Similar Compounds
- 1-(1H-indol-3-yl)piperazine hydrochloride
- 1-(1H-indol-2-yl)piperazine hydrochloride
- 4-(1H-indol-4-yl)piperazine-1-carboxylic acid tert-butyl ester
Comparison: 1-(1H-indol-4-yl)piperazine hydrochloride is unique due to the position of the indole ring attachment, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to biological targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
4-piperazin-1-yl-1H-indole;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;/h1-5,13-14H,6-9H2;1H |
InChI Key |
ZAPXMYJBUSBVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=CN3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


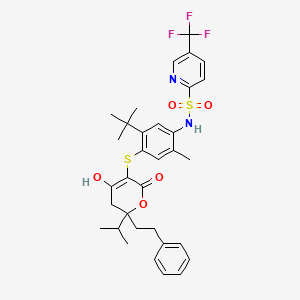
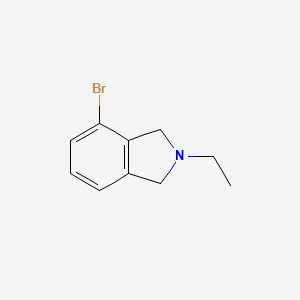

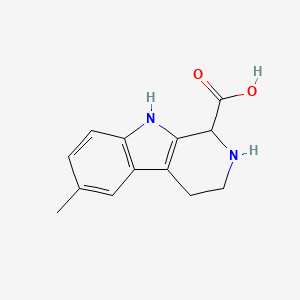
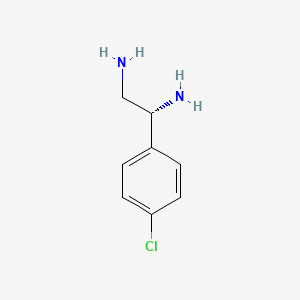
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)

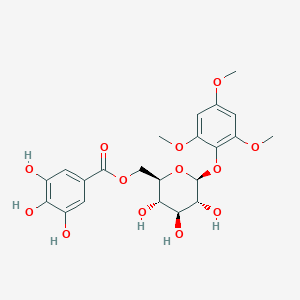

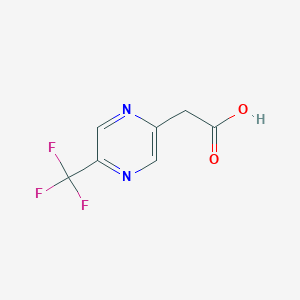
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)



